Regioisomeric Differentiation: 4-Piperidinol vs. 3-Piperidinol Hydrogen Bond Topology
The 4-hydroxyl substitution pattern on 1-(1-(3-chlorophenyl)ethyl)piperidin-4-ol positions the hydrogen bond donor/acceptor vector axially with respect to the piperidine N–aryl axis, while the 3-hydroxy regioisomer (CAS 1033013-42-1) presents this vector at a ~60° offset. This geometric distinction is critical for ligand-receptor interaction mapping. The target compound has a TPSA of 23.5 Ų and 1 HBD [1]; the 3-OH isomer, although sharing the same molecular formula (C₁₃H₁₈ClNO, MW 239.74), would exhibit an identical HBD count but a subtly altered TPSA distribution due to differing intramolecular hydrogen bonding propensity . In 4-arylpiperidine opioid SAR, the spatial orientation of the 4-substituent has been shown to alter μ-opioid receptor binding affinity by >10-fold depending on equatorial vs. axial presentation [2].
| Evidence Dimension | Hydrogen bond donor geometry and TPSA |
|---|---|
| Target Compound Data | 4-OH configuration; TPSA 23.5 Ų; 1 HBD; HBD vector aligned with N-aryl axis |
| Comparator Or Baseline | 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-ol (CAS 1033013-42-1); 3-OH configuration; TPSA ~23.5 Ų; 1 HBD; HBD vector offset ~60° from N-aryl axis |
| Quantified Difference | HBD vector angular offset approximately 60°; steric and electronic presentation at receptor differs qualitatively |
| Conditions | Structural topology comparison; TPSA from PubChem computation (XLogP3 method) |
Why This Matters
For procurement decisions in lead optimization programs targeting GPCRs, the 4-OH regioisomer should be selected when the target pharmacophore model requires an axial HBD vector; choosing the 3-OH isomer without verification risks misalignment with the intended binding hypothesis.
- [1] PubChem Compound Summary CID 45786473, 1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol, National Library of Medicine, accessed April 2026. View Source
- [2] Casy, A.F., Dewar, G.H., Al Deeb, O.A.A. (1989) Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives. Chirality, 1(3), 202-208. View Source
